molecular formula C21H17ClN4O3 B251488 N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,6-dimethoxybenzamide

N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,6-dimethoxybenzamide

Cat. No. B251488
M. Wt: 408.8 g/mol
InChI Key: SRIUJGGTAWNCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,6-dimethoxybenzamide, also known as CDB 152, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the benzotriazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,6-dimethoxybenzamide is not fully understood. However, several studies have suggested that it acts as an inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,6-dimethoxybenzamide 152 leads to the activation of the tumor suppressor protein p53, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,6-dimethoxybenzamide has been found to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects and can prevent neuronal cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,6-dimethoxybenzamide in lab experiments is its specificity towards CK2. This allows for the selective inhibition of CK2 without affecting other kinases. Additionally, it has been found to have low toxicity and can be used at relatively low concentrations. However, one of the limitations of using N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,6-dimethoxybenzamide 152 is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,6-dimethoxybenzamide. One of the areas of interest is in the development of novel anti-cancer therapies. N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,6-dimethoxybenzamide 152 has shown promising results in preclinical studies and further research is needed to determine its efficacy in clinical trials. Additionally, the development of more soluble analogs of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,6-dimethoxybenzamide 152 could improve its utility in lab experiments. Finally, the identification of new targets for N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,6-dimethoxybenzamide 152 could lead to the discovery of new therapeutic applications for this compound.

Synthesis Methods

The synthesis of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,6-dimethoxybenzamide has been reported in several research articles. One of the most commonly used methods involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 6-chloro-2-phenylbenzotriazole in the presence of a base to yield N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,6-dimethoxybenzamide. Other methods include the reaction of 2,6-dimethoxybenzamide with 6-chloro-2-phenylbenzotriazole in the presence of a coupling reagent.

Scientific Research Applications

N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,6-dimethoxybenzamide has been found to have potential applications in scientific research. One of the primary research areas is in the field of oncology. Several studies have reported that N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,6-dimethoxybenzamide 152 has anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and lung cancer.

properties

Molecular Formula

C21H17ClN4O3

Molecular Weight

408.8 g/mol

IUPAC Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)-2,6-dimethoxybenzamide

InChI

InChI=1S/C21H17ClN4O3/c1-28-18-9-6-10-19(29-2)20(18)21(27)23-15-12-17-16(11-14(15)22)24-26(25-17)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,23,27)

InChI Key

SRIUJGGTAWNCNC-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.